2',3'-O-Isopropylidene-5-chlorouridine is a modified nucleoside that plays a significant role in medicinal chemistry, particularly in the development of antiviral agents. This compound is derived from uridine, a naturally occurring nucleoside, and features an isopropylidene protecting group at the 2' and 3' positions, along with a chlorine substituent at the 5' position. These modifications enhance its stability and biological activity, making it a valuable candidate for research in antiviral therapies.
The synthesis and study of 2',3'-O-Isopropylidene-5-chlorouridine have been explored in various scientific publications, highlighting its potential as an inhibitor of viral replication, particularly against HIV-1. Research indicates that derivatives of this compound exhibit significant antiviral properties, prompting further investigation into their mechanisms and applications in therapeutic settings .
This compound falls under the classification of nucleoside analogs, specifically pyrimidine nucleosides. Nucleoside analogs are compounds that mimic the structure of natural nucleosides but contain modifications that can alter their biological activity. The presence of the isopropylidene group and chlorine atom distinguishes this compound from its parent nucleoside, uridine.
The synthesis of 2',3'-O-Isopropylidene-5-chlorouridine typically involves several steps:
For example, one method described involves treating uridine with p-toluenesulfonic acid in dry acetone to facilitate the formation of the isopropylidene derivative. Following this, chlorination can be performed using N-chlorosuccinimide or other chlorinating agents under controlled conditions to yield 2',3'-O-Isopropylidene-5-chlorouridine .
2',3'-O-Isopropylidene-5-chlorouridine can undergo various chemical reactions typical for nucleosides:
For example, when treated with sodium azide, the chlorine atom can be replaced with an azido group, producing a compound useful for further functionalization .
The mechanism by which 2',3'-O-Isopropylidene-5-chlorouridine exerts its antiviral effects involves several steps:
Studies have shown that derivatives exhibit varying degrees of inhibition against HIV-1 replication, with some achieving significant reductions in viral load in cell cultures .
Relevant analyses include thermal stability assessments and solubility tests which are essential for determining suitable storage conditions and formulation strategies .
2',3'-O-Isopropylidene-5-chlorouridine has several applications in scientific research:
Modified nucleosides represent a cornerstone of antiviral drug design, where strategic alterations to natural nucleosides confer enhanced stability, bioavailability, or target specificity. 2′,3′-O-Isopropylidene-5-chlorouridine exemplifies this approach, integrating two key modifications: a halogen substitution at the C5 position of the uracil base and a protective isopropylidene group bridging the 2′ and 3′ ribose hydroxyls. Structurally, it belongs to the cis-fused bicyclic furano[3,4-d][1,3]dioxolane family, locking the ribose in a rigid north-type conformation. This conformational restriction significantly influences its pharmacokinetic behavior and molecular recognition properties [2] [8]. With a molecular formula of C₁₂H₁₅ClN₂O₆ and a molecular weight of 318.71 g/mol, its chemical identity is well-established (CAS #81356-82-3) [1] [6]. The 5-chloro substituent enhances base stacking and hydrophobic interactions, while the isopropylidene group masks the ribose’s cis-diol system, rendering the compound less polar and more membrane-permeable than its parent nucleoside.
Property | Value |
---|---|
CAS Registry Number | 81356-82-3 |
IUPAC Name | 1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione |
Molecular Formula | C₁₂H₁₅ClN₂O₆ |
Molecular Weight | 318.71 g/mol |
H-Bond Donors/Acceptors | 2 / 6 |
Protective Group | 2′,3′-O-Isopropylidene |
Halogen Substitution | 5-Chloro (uracil C5 position) |
Notable Suppliers | BOC Sciences, Biosynth AG, Glentham Life Sciences [6] [9] |
The 2′,3′-O-isopropylidene moiety serves as a protecting group with profound pharmacological implications. Its introduction occurs via acid-catalyzed condensation of 5-chlorouridine with acetone or ethyl orthoformate, forming a rigid ketal structure. This reaction proceeds under mild conditions (room temperature, 24 hours) using p-toluenesulfonic acid as a catalyst, followed by neutralization and chromatographic purification [2]. Critically, this group confers three advantages:
The persistence of this group during cellular entry allows the intact molecule to interact with viral targets, acting as a chain terminator due to the blocked 2′,3′-OH positions—mimicking the mechanism of dideoxynucleosides like AZT without requiring phosphorylation for chain termination activity [2].
Halogenation at the C5 position of pyrimidine bases is a validated strategy to enhance nucleoside analogs’ antiviral potency. Halogens alter base electronics (inductive effects), hydrogen bonding capacity, and steric bulk, influencing interactions with viral polymerases:
Compound | Key Antiviral Findings | Structural Advantages |
---|---|---|
2′,3′-O-Isopropylidene-5-iodouridine | 1. Superior HIV-1 suppression vs. AZT at non-toxic doses [7]. 2. Synergy with CDK4/6 inhibitor Palbociclib [2]. 3. No toxicity in T-cell lines (Jurkat, CEM-ss) [7]. | Large iodine atom enhances base stacking and van der Waals contacts with hydrophobic polymerase pockets. |
2′,3′-O-Isopropylidene-5-bromouridine | 1. Intermediate antiviral activity between iodo and chloro derivatives in preliminary screens [2]. 2. Used as synthetic precursor for other analogs. | Balanced size/electronegativity; facilitates electrophilic interactions in polymerase active sites. |
2′,3′-O-Isopropylidene-5-chlorouridine | 1. Limited direct antiviral data; inferred potential from halogenated nucleoside trends [5] [8]. 2. Serves as key intermediate for advanced modifications (e.g., 5′-deoxy-5′-iodo derivatives) [3]. | Chlorine’s optimal electronegativity modifies H-bonding without excessive steric bulk; cost-effective synthesis. |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3